molecular formula C7H13NO B8791625 (r)-4-Propylpyrrolidin-2-one

(r)-4-Propylpyrrolidin-2-one

Cat. No. B8791625
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763644B2

Procedure details

In a 50 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, a solution of (2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine a29 (1 eq, 0.69 mmol, 170 mg), propionaldehyde (1.4 eq, 0.966 mmol, 56 mg, 71 μl), acetic acid (0.3 ml) and dioxane (4 ml) was heated at 65° C. during 40 h. After cooling to room temperature, the solvent was removed under vacuum and the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4) to give of 1-[(2-propyl)-benzimidazol-1-yl)methyl]-4-propylpyrrolidin-2-one 94 (65 mg, 33%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 μL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1NC[N:10]1[CH2:14][CH:13]([CH2:15][CH2:16][CH3:17])[CH2:12][C:11]1=[O:18].C(=O)CC.C(O)(=O)C>O1CCOCC1>[CH2:15]([CH:13]1[CH2:14][NH:10][C:11](=[O:18])[CH2:12]1)[CH2:16][CH3:17]

Inputs

Step One
Name
three
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)NCN1C(CC(C1)CCC)=O
Name
Quantity
71 μL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07763644B2

Procedure details

In a 50 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, a solution of (2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine a29 (1 eq, 0.69 mmol, 170 mg), propionaldehyde (1.4 eq, 0.966 mmol, 56 mg, 71 μl), acetic acid (0.3 ml) and dioxane (4 ml) was heated at 65° C. during 40 h. After cooling to room temperature, the solvent was removed under vacuum and the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4) to give of 1-[(2-propyl)-benzimidazol-1-yl)methyl]-4-propylpyrrolidin-2-one 94 (65 mg, 33%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 μL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1NC[N:10]1[CH2:14][CH:13]([CH2:15][CH2:16][CH3:17])[CH2:12][C:11]1=[O:18].C(=O)CC.C(O)(=O)C>O1CCOCC1>[CH2:15]([CH:13]1[CH2:14][NH:10][C:11](=[O:18])[CH2:12]1)[CH2:16][CH3:17]

Inputs

Step One
Name
three
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)NCN1C(CC(C1)CCC)=O
Name
Quantity
71 μL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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